1-Propylamino-2-butanol
Description
Properties
IUPAC Name |
1-(propylamino)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-5-8-6-7(9)4-2/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEFENGRLHWSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propylamino-2-butanol can be synthesized through several methods. One common approach involves the reaction of 2-butanone with propylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds as follows:
2-Butanone+PropylamineNaBH4this compound
The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature. The reducing agent, sodium borohydride, facilitates the reduction of the carbonyl group in 2-butanone to form the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Propylamino-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-butanone.
Reduction: The compound can be further reduced to form secondary amines or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Butanone
Reduction: Secondary amines
Substitution: Halides or esters
Scientific Research Applications
Medicinal Chemistry
1-Propylamino-2-butanol has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown activity against various bacterial strains, including Mycobacterium tuberculosis. A study synthesized several derivatives and identified those with promising in vitro activity against this pathogen, highlighting the potential for developing new anti-tuberculosis agents from this compound .
Chiral Auxiliary in Synthesis
The compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to influence stereochemistry is valuable in creating chiral drugs, which are crucial for enhancing the efficacy and reducing side effects of pharmaceutical products. Research has shown that using this compound can lead to higher yields of desired enantiomers in reactions involving amines and alcohols .
Industrial Applications
The industrial applications of this compound are primarily seen in the chemical manufacturing sector.
Solvent Properties
Due to its polar nature, this compound is utilized as a solvent in various chemical reactions and processes. Its ability to dissolve both polar and non-polar compounds makes it suitable for use in paint formulations, coatings, and as a dispersing agent in different industrial applications .
Chemical Intermediate
The compound is also employed as an intermediate in the synthesis of other chemicals. Its structure allows it to participate in several chemical reactions, making it a versatile building block for producing more complex molecules used in pharmaceuticals and agrochemicals .
Biochemical Applications
In biochemical research, this compound has been utilized for its role in enzyme inhibition studies.
Enzyme Inhibitor Studies
Research has indicated that this compound can inhibit certain enzymes involved in metabolic pathways. For example, studies have explored its effects on choline uptake mechanisms, which are critical for neurotransmitter synthesis . This inhibition can provide insights into metabolic disorders and potential therapeutic strategies.
Table 1: Summary of Antimicrobial Activity
| Compound Derivative | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Mycobacterium tuberculosis | 0.65 μM |
| Derivative B | Staphylococcus aureus | 14.03 μM |
| Derivative C | Escherichia coli | Not tested |
This table summarizes the findings from various studies on the antimicrobial activity of derivatives synthesized from this compound.
Table 2: Industrial Uses of this compound
| Application Type | Specific Use |
|---|---|
| Solvent | Paint formulations |
| Chemical Intermediate | Production of agrochemicals |
| Dispersing Agent | Used in coatings and adhesives |
This table outlines the industrial applications where this compound serves as a solvent or intermediate.
Mechanism of Action
The mechanism of action of 1-Propylamino-2-butanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The propylamino group can participate in nucleophilic substitution reactions, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Sources :
- Boiling points and solubility trends are inferred from solvent handbooks discussing amino alcohols .
- Molecular weights are calculated based on formulas from CAS entries .
Functional and Application Differences
- This compound: Likely used in asymmetric catalysis or surfactant formulations due to its branched alkyl chain, which enhances lipophilicity .
- 2-Amino-1-butanol: Widely employed as a corrosion inhibitor and in pharmaceutical intermediates (e.g., ethambutol synthesis) due to its primary amine and hydroxyl groups .
- 3-(2-Pyridylmethylamino)-1-propanol: Functions as a ligand in coordination chemistry, leveraging its pyridine moiety for metal-binding applications .
Research Findings and Gaps
- Synthetic Routes: Limited data exist for this compound, but analogous compounds like (S)-2-(Boc-amino)-1-propanol are synthesized via reductive amination or chiral resolution .
- Thermodynamic Data: Experimental boiling points and partition coefficients (logP) for this compound are absent in current literature, highlighting a research gap.
Q & A
Q. How can researchers design robust structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Synthesize derivatives with modified alkyl chains or substituents (e.g., fluorinated analogs). Use high-throughput screening (HTS) and multivariate analysis (PCA) to correlate structural features with bioactivity. Cross-validate results with PubChem’s Structure Clustering tool .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
